molecular formula C15H10N4 B2415278 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline CAS No. 106653-30-9

2-(1H-1,2,3-Benzotriazol-1-yl)quinoline

Cat. No.: B2415278
CAS No.: 106653-30-9
M. Wt: 246.273
InChI Key: UOACPFPBTFMSKY-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)quinoline is a heterocyclic compound that combines the structural features of benzotriazole and quinoline. Benzotriazole is known for its stability and versatility in synthetic chemistry, while quinoline is a fundamental structure in many biologically active compounds. The fusion of these two moieties results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline typically involves the reaction of quinoline with benzotriazole under specific conditions. One common method is the nucleophilic substitution reaction where quinoline is treated with benzotriazole in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or quinoline rings .

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or DNA replication. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-yl)acetamide
  • 2-(1H-Benzotriazol-1-yl)phenol
  • 2-(1H-Benzotriazol-1-yl)aniline

Uniqueness: 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline is unique due to the combination of benzotriazole and quinoline moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(benzotriazol-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-10-15(16-12)19-14-8-4-3-7-13(14)17-18-19/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACPFPBTFMSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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